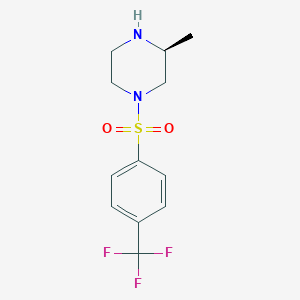

(S)-3-METHYL-1-((4-(TRIFLUOROMETHYL)PHENYL)SULFONYL)PIPERAZINE

CAS No.:

Cat. No.: VC13532716

Molecular Formula: C12H15F3N2O2S

Molecular Weight: 308.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15F3N2O2S |

|---|---|

| Molecular Weight | 308.32 g/mol |

| IUPAC Name | (3S)-3-methyl-1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine |

| Standard InChI | InChI=1S/C12H15F3N2O2S/c1-9-8-17(7-6-16-9)20(18,19)11-4-2-10(3-5-11)12(13,14)15/h2-5,9,16H,6-8H2,1H3/t9-/m0/s1 |

| Standard InChI Key | YXRANDHKVRJEIY-VIFPVBQESA-N |

| Isomeric SMILES | C[C@H]1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |

| SMILES | CC1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |

| Canonical SMILES | CC1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

The molecular formula of (S)-3-Methyl-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperazine is C₁₂H₁₅F₃N₂O₂S, with a molecular weight of 308.32 g/mol . The compound’s structure integrates a piperazine core modified with a sulfonyl group linked to a 4-(trifluoromethyl)phenyl moiety. The stereochemistry at the 3-position of the piperazine ring is specified as (S), which influences its binding affinity and pharmacokinetic properties .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1204535-11-4 | |

| Molecular Formula | C₁₂H₁₅F₃N₂O₂S | |

| Molecular Weight | 308.32 g/mol | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Solubility | Likely soluble in DMSO, DMF |

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonyl group contributes to hydrogen bonding with biological targets .

Synthesis and Stereochemical Considerations

Spectral Characterization

Key spectral data for sulfonyl piperazines include:

-

¹H NMR: Peaks for aromatic protons (δ 7.5–8.0 ppm), piperazine methyl groups (δ 2.8–3.5 ppm), and sulfonyl-linked protons .

-

LC-MS: Molecular ion peaks matching the exact mass (e.g., m/z 308.1 for [M+H]⁺) .

Biomedical Applications and Mechanism of Action

Antibacterial Activity

Sulfonyl piperazines are explored as inhibitors of LpxH, a UDP-2,3-diacylglucosamine pyrophosphatase essential for lipid A biosynthesis in Gram-negative bacteria. Compound JH-LPH-33, a structural analog, showed potent activity against Klebsiella pneumoniae (MIC: 2 µg/mL) by binding to LpxH’s acyl chain chamber . The trifluoromethyl group in (S)-3-Methyl-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperazine may similarly enhance target engagement through hydrophobic interactions .

Table 2: Comparative Bioactivity of Sulfonyl Piperazines

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume